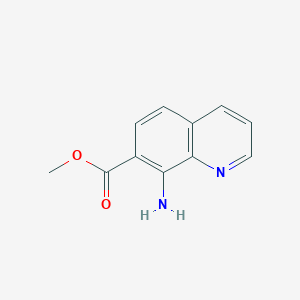
2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves reactions under nitrogen atmospheres, employing precursors like 1-(hex-1-yn-1-yloxy)-3-methylbenzene in tetrahydrofuran with tetramethyl dioxaborolane derivatives. These processes result in compounds where butyl groups adopt extended conformations, indicating a method that could be adapted for the synthesis of 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Li & Wang, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a twisted conformation of the dioxaborolane ring and significant inclination between the mean plane of the dioxaborolane ring and adjacent phenyl rings. This structural insight provides a foundational understanding for analyzing the molecular architecture of this compound, suggesting potential avenues for detailed structural investigations (Li & Wang, 2016).
Chemical Reactions and Properties
Chemical reactions involving dioxaborolane derivatives often include palladium-catalyzed Suzuki–Miyaura cross-coupling, indicating the compound's utility in forming (E)-buta-1,3-dienes. This chemical behavior underscores the reactive versatility of the dioxaborolane moiety in synthesizing structurally diverse compounds (Szudkowska‐Fratczak et al., 2014).
Physical Properties Analysis
Physical properties of related dioxaborolane compounds, such as solubility in organic solvents and thermal stability, are significant for their application in material science. These compounds show solubility in polar solvents and high glass transition temperatures, indicative of their robustness and application potential in various domains (Hsiao, Yang, & Chen, 2000).
科学的研究の応用
Synthesis and Chemical Reactivity
Research in chemical synthesis focuses on developing novel compounds with specific properties or functions. The methodologies employed in synthesizing complex molecules, such as organometallic compounds or heterocyclic polymers, can provide insights into the synthesis of other complex compounds, including those with boron-containing groups like dioxaborolanes.
Environmental Applications
Some compounds are studied for their environmental impact or potential use in pollution mitigation. For example, the decomposition of organic pollutants using advanced oxidation processes illustrates how specific compounds can be engineered or applied to address environmental concerns.
Material Science and Engineering
In material science, compounds with unique structures or properties can be used to develop new materials with desired characteristics, such as supramolecular assemblies for nanotechnology applications. The study of compounds with boron-containing groups may contribute to advancements in this area, particularly in creating materials with novel properties.
Biological and Pharmaceutical Applications
Complex organic compounds often play a role in the development of new pharmaceuticals or in the study of biological systems. For example, the incorporation of spin label amino acids in peptides for structural analysis can offer parallels to the use of complex organoboron compounds in bioactive molecules.
作用機序
Target of Action
The primary targets of “2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that similar compounds have been used as cyclopropanation ligands in key steps for the total synthesis of certain natural products .
Biochemical Pathways
It is known that similar compounds can participate in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
It is known that similar compounds have a boiling point of 178-179 °c, a density of 1072 g/mL at 25 °C, and a refractive index of n 20/D 1478 . These properties may influence the compound’s bioavailability.
Result of Action
It is known that similar compounds can be used as cyclopropanation ligands in key steps for the total synthesis of certain natural products .
特性
IUPAC Name |
2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWQRBBIZKYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408077 |
Source


|
| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161344-85-0 |
Source


|
| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


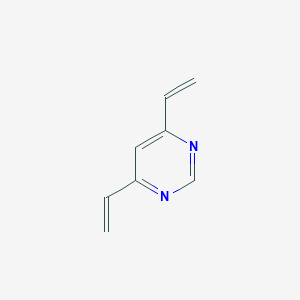

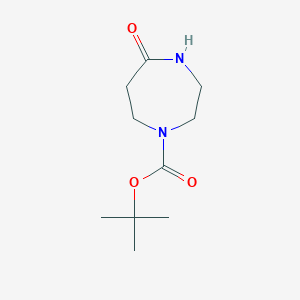

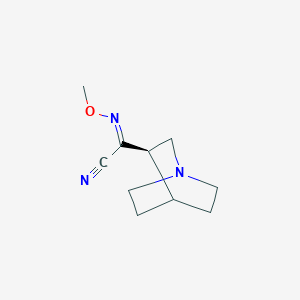

![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
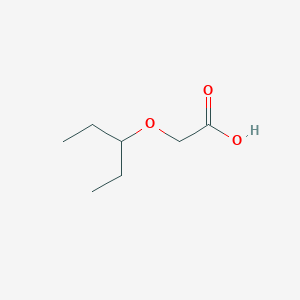


![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
